An In-depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide
An In-depth Technical Guide to N,N-[Iminobis(trimethylene)]bis-D-gluconamide
Abstract
This technical guide provides a comprehensive overview of N,N-[Iminobis(trimethylene)]bis-D-gluconamide, a complex diamide derived from the renewable resource D-gluconic acid and the polyamine bis(3-aminopropyl)amine. While specific literature on this exact molecule is sparse, this document synthesizes information based on the well-established chemistry of its constituent parts: D-gluconamides and polyamines. This guide will cover the molecule's inferred physicochemical properties, a proposed synthetic pathway, potential applications, and detailed experimental protocols. The structure of this molecule, featuring a hydrophilic, polyhydroxylated periphery and a flexible polyamine core, suggests significant potential in chelation, polymer science, and biomedical applications. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in novel, bio-based functional molecules.
Introduction and Core Concepts
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a polyfunctional molecule that merges the biocompatibility and high water-solubility of gluconate derivatives with the versatile reactivity of polyamines. The core structure consists of two D-gluconamide units, each derived from D-gluconic acid, linked to the primary amine groups of a bis(3-aminopropyl)amine (also known as 3,3'-iminobis(propylamine) or dipropylenetriamine) backbone.
The D-gluconamide portion provides a linear chain of five hydroxyl groups, conferring significant hydrophilicity and creating multiple sites for hydrogen bonding. This extensive hydrogen-bonding capability is a known characteristic of gluconamide derivatives and can lead to the formation of supramolecular gels in certain solvents.[1][2] The polyamine core, with its central secondary amine, offers a flexible and basic linker that can be protonated or further functionalized.
The combination of these two moieties results in a molecule with a unique amphiphilic character, possessing a highly polar "head" region (the two gluconamide arms) and a less polar, flexible "tail" (the propylene linker). This structure is analogous to some poly(amidoamine)s (PAAs), a class of polymers known for their biocompatibility and potential in biomedical fields.[3][4][5]
Significance and Rationale
The scientific interest in molecules like N,N-[Iminobis(trimethylene)]bis-D-gluconamide stems from several key drivers:
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Bio-based Origins: The D-gluconic acid precursor is readily derived from the oxidation of glucose, a renewable resource.[6] This aligns with the growing demand for sustainable and "green" chemistry in polymer and material science.[7][8]
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Biocompatibility: Gluconates and related sugars are generally well-tolerated in biological systems.[9] This suggests that derivatives like this bis-gluconamide could be suitable for biomedical applications, such as drug delivery or as excipients in pharmaceutical formulations.
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Chelating Properties: The multiple hydroxyl and amide groups, in conjunction with the amine backbone, create a polydentate ligand capable of forming stable complexes with metal ions.[6][10] Gluconates are well-known chelating agents, used to sequester metal ions in various industries.[6][9][11] This property is critical in applications ranging from preventing metal-catalyzed degradation in formulations to modulating the activity of metalloenzymes.[10]
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Polymer Building Block: The presence of a secondary amine in the core allows this molecule to serve as a monomer for the synthesis of more complex polymers, such as poly(amidoamine)s, which have applications in gene therapy and drug delivery.[4][5]
Physicochemical Properties and Characterization
Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C₁₈H₃₉N₃O₁₂ | Derived from the chemical structure. |
| Molecular Weight | 489.52 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid or viscous liquid. | Based on related gluconamides and polyamines.[12][13][14] |
| Solubility | High solubility in water and polar protic solvents (e.g., ethanol, methanol). Low solubility in nonpolar solvents. | The ten hydroxyl groups and two amide linkages from the gluconamide moieties will dominate the solubility profile, making the molecule highly hydrophilic. Gluconamides are noted for their water solubility.[15] |
| Hygroscopicity | Expected to be hygroscopic. | The high density of hydroxyl and amine groups will readily attract and retain water molecules from the atmosphere. |
| Chelating Ability | Expected to be a moderate to strong chelating agent for di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺). | Gluconic acid and its salts are effective chelating agents.[6] The combination of hydroxyls, amides, and the central amine provides multiple coordination sites.[10][11] |
| pKa | Multiple pKa values are expected due to the secondary and protonated primary amines. | The central secondary amine will have a distinct pKa, and the terminal gluconamide groups may influence the overall basicity. The parent amine, bis(3-aminopropyl)amine, has multiple dissociation constants.[12] |
| Thermal Stability | Moderate. Decomposition is likely to occur at elevated temperatures. | Amide bonds are generally stable, but the polyhydroxy nature may lead to dehydration and caramelization at high temperatures, similar to sugars. |
Spectroscopic and Analytical Characterization
For researchers synthesizing this compound, the following analytical techniques would be essential for structural verification and purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the protons on the gluconamide chain (in the ~3.5-4.5 ppm range), the methylene protons of the trimethylene linker, and the N-H protons.
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¹³C NMR: Would confirm the presence of the carbonyl carbon of the amide, the carbons of the gluconate backbone, and the carbons of the polyamine linker.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), N-H stretches (also in the ~3300 cm⁻¹ region), a strong C=O stretch for the amide I band (~1640 cm⁻¹), and an N-H bend for the amide II band (~1550 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) would be used to confirm the exact molecular weight and elemental composition.
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Elemental Analysis: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen, confirming the empirical formula.
Synthesis Pathway and Experimental Protocol
The most direct and efficient synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the aminolysis of D-glucono-δ-lactone with bis(3-aminopropyl)amine. This reaction is a well-established method for forming gluconamides from amines and does not require protection of the hydroxyl groups.[14][15][16]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The primary amine groups of bis(3-aminopropyl)amine act as nucleophiles, attacking the electrophilic carbonyl carbon of the D-glucono-δ-lactone ring. This leads to the opening of the lactone ring and the formation of a stable amide bond. The reaction is typically carried out in a polar solvent like water or methanol.
Visualized Synthesis Workflow
Caption: Proposed workflow for the synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide.
Detailed Experimental Protocol
Materials:
-
D-Glucono-δ-lactone (GDL) (CAS: 90-80-2)
-
Bis(3-aminopropyl)amine (CAS: 56-18-8)[17]
-
Methanol (ACS grade)
-
Deionized water
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Condenser
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Rotary evaporator
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve bis(3-aminopropyl)amine (e.g., 0.1 mol, 13.12 g) in 100 mL of methanol. Stir until fully dissolved.
-
Addition of GDL: To the stirred amine solution, add D-Glucono-δ-lactone (e.g., 0.2 mol, 35.63 g) portion-wise over 15-20 minutes. The addition may be slightly exothermic.
-
Causality Note: A 2:1 molar ratio of GDL to the diamine is crucial to ensure the formation of the bis-amide rather than a mono-amide or oligomeric products. Methanol is a suitable solvent as it dissolves both reactants and does not interfere with the reaction.[14]
-
-
Reaction Conditions: Fit the flask with a condenser and heat the mixture to 50-60°C with continuous stirring.
-
Causality Note: Gentle heating accelerates the rate of aminolysis. Temperatures above this are generally unnecessary and could lead to side reactions.[14]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-10 hours, indicated by the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Attempting to recrystallize from an ethanol/water mixture or by precipitating the product from the concentrated methanolic solution by adding a non-solvent like acetone or isopropanol are common methods.
-
Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent (e.g., acetone), and dry under vacuum at 40°C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using NMR, FTIR, and MS as described in Section 2.2.
Potential Applications and Future Directions
The unique structure of N,N-[Iminobis(trimethylene)]bis-D-gluconamide suggests its utility in several advanced applications.
Chelation and Sequestration
With its polydentate structure, the molecule is a prime candidate for use as a chelating agent.
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Pharmaceutical Formulations: It can be used as an excipient to stabilize drug formulations by sequestering trace metal ions that can catalyze oxidative degradation. Its bio-based nature makes it an attractive alternative to traditional agents like EDTA.[10]
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Cosmetics and Personal Care: In products like shampoos and lotions, it can act as a water softener and improve product stability. Gluconamide derivatives are already explored in hair care for their ability to interact with keratin fibers.[1][2]
-
Industrial Applications: It could be used in industrial cleaning, water treatment, and agriculture to deliver micronutrients to plants by forming soluble metal chelates.[9]
Biomedical and Drug Development
The poly(amidoamine) character and biocompatibility open doors for more advanced biomedical uses.
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Drug Delivery: The molecule could be used as a foundation for building larger, more complex drug delivery systems. The secondary amine provides a point for further chemical modification, allowing for the attachment of targeting ligands or therapeutic agents.
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Gene Delivery: Cationic polymers are used to condense nucleic acids for gene-based therapies.[5] While this molecule itself is not highly cationic at physiological pH, it could be a building block for cationic polymers (e.g., by quaternizing the amines) designed for this purpose.
-
Biomaterials: The molecule's ability to form extensive hydrogen bonds suggests it could be used to create hydrogels, potentially for wound dressing or tissue engineering applications.[17]
Logical Pathway for Application Development
Caption: Logical progression from core properties to advanced applications.
Conclusion
N,N-[Iminobis(trimethylene)]bis-D-gluconamide represents a fascinating and potentially highly useful molecule at the intersection of green chemistry, polymer science, and biomedicine. By leveraging the well-understood reactivity of D-glucono-δ-lactone and bis(3-aminopropyl)amine, a straightforward and scalable synthesis can be proposed. Its inferred properties—high water solubility, excellent chelating ability, and biocompatibility—make it a versatile platform for a wide range of applications, from a simple but effective stabilizing agent to a foundational monomer for sophisticated drug delivery systems. Further research is warranted to experimentally validate the properties and explore the full potential of this promising bio-based molecule.
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